molecular formula C22H39BrO4 B14225443 Methyl 9-(acryloyloxy)-10-bromooctadecanoate CAS No. 626606-51-7

Methyl 9-(acryloyloxy)-10-bromooctadecanoate

Cat. No.: B14225443
CAS No.: 626606-51-7
M. Wt: 447.4 g/mol
InChI Key: DLGVKUNWIBFRNK-UHFFFAOYSA-N
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Description

Methyl 9-(acryloyloxy)-10-bromooctadecanoate is a specialized organic compound that belongs to the class of acrylate esters. This compound is characterized by the presence of an acrylate group, a bromine atom, and a long aliphatic chain. It is used in various chemical reactions and has applications in multiple scientific fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(acryloyloxy)-10-bromooctadecanoate typically involves the esterification of 9-hydroxy-10-bromooctadecanoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like chloroform or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes involve the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base, resulting in high yields and minimal side products .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(acryloyloxy)-10-bromooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Polymerization: Acrylate polymers with varying properties.

    Hydrolysis: 9-hydroxy-10-bromooctadecanoic acid and acrylic acid.

Scientific Research Applications

Methyl 9-(acryloyloxy)-10-bromooctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 9-(acryloyloxy)-10-bromooctadecanoate primarily involves its ability to undergo polymerization. The acrylate group can form cross-linked networks, which are useful in creating materials with specific mechanical and chemical properties. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-(acryloyloxy)-10-chlorooctadecanoate
  • Methyl 9-(acryloyloxy)-10-iodooctadecanoate
  • Methyl 9-(methacryloyloxy)-10-bromooctadecanoate

Uniqueness

Methyl 9-(acryloyloxy)-10-bromooctadecanoate is unique due to the presence of both an acrylate group and a bromine atom, which allows for a wide range of chemical modifications and applications. The long aliphatic chain provides hydrophobic properties, making it suitable for use in hydrophobic coatings and materials .

Properties

CAS No.

626606-51-7

Molecular Formula

C22H39BrO4

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 10-bromo-9-prop-2-enoyloxyoctadecanoate

InChI

InChI=1S/C22H39BrO4/c1-4-6-7-8-10-13-16-19(23)20(27-21(24)5-2)17-14-11-9-12-15-18-22(25)26-3/h5,19-20H,2,4,6-18H2,1,3H3

InChI Key

DLGVKUNWIBFRNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)OC(=O)C=C)Br

Origin of Product

United States

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